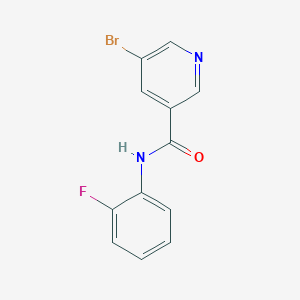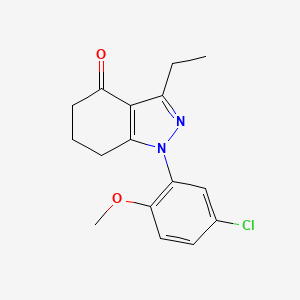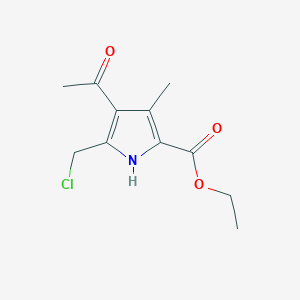
ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound belonging to the pyrrole class, which is of significant interest due to its potential as a precursor for synthesizing various heterocyclic compounds. The focus on this compound stems from the pyrrole moiety's relevance in pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of this compound involves condensation reactions, starting with ethyl acetoacetate and chloroacetyl chloride, followed by cyclization with ammonia or an amine to form the pyrrole ring. Further acylation and chloromethylation steps yield the target compound. This synthesis process is characterized by its efficiency and the ability to introduce functional groups selectively (Rawat et al., 2014).
Molecular Structure Analysis
Quantum chemical calculations and spectroscopic analyses (NMR, IR, UV-Vis) have been employed to elucidate the molecular structure of this compound. These studies reveal the compound's electronic structure, confirming the presence of key functional groups and providing insight into the molecular conformation and stability (Singh et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nucleophilic substitutions, due to the presence of the chloromethyl group. It serves as a versatile intermediate for synthesizing more complex heterocyclic structures. Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyrrole ring (Kumar et al., 2013).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. The compound exhibits moderate solubility in common organic solvents like dichloromethane, ethanol, and acetone, facilitating its use in various synthetic applications (Dawadi & Lugtenburg, 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are significantly impacted by the pyrrole ring and the attached functional groups. Studies on its chemical behavior highlight the compound's potential as a building block for synthesizing pharmacologically active molecules, exhibiting specific interactions with biological targets (Rawat et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis of Highly Functionalised Pyrrolidines
The chemical compound has been utilized in the synthesis of highly functionalised pyrrolidines through a four-component reaction involving ethyl 4-chloroacetoacetate, aromatic aldehydes, and ammonium acetate. This process offers stereoselective access to ethyl 1-acetyl-4-hydroxy-5-[hydroxy(aryl)methyl]-2-aryl-2,3-dihydro-1H-pyrrole-3-carboxylates via a tandem Mannich-substitution-acetylation-aldol sequence of reactions (Devi & Perumal, 2006).
Hydrogen-bonding Patterns in Pyrrole Derivatives
Research into the hydrogen-bonding patterns of derivatives of 2,4-dimethylpyrrole, including compounds similar to ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate, highlights the importance of these interactions in determining the crystal and molecular structures. These studies have contributed to understanding the structural basis for the reactivity and properties of such compounds (Senge & Smith, 2005).
Oxidation Products of Substituted Pyrroles
Investigations into the oxidation products of 4-substituted 3-amino-2,5-dimethylpyrroles, aimed at preparing compounds like this compound, have provided insights into the mechanisms of aerial oxidation and its impact on the structure and reactivity of pyrrole derivatives (Cirrincione et al., 1987).
Chemical Reactivity and NLO Properties
Studies on the chemical reactivity and non-linear optical (NLO) properties of pyrrole–chalcone derivatives, including those structurally related to this compound, have led to the development of new materials with potential applications in optics and electronics. The synthesis and characterization of these compounds provide valuable information for designing molecules with enhanced NLO responses (Singh et al., 2015).
Propiedades
IUPAC Name |
ethyl 4-acetyl-5-(chloromethyl)-3-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-6(2)9(7(3)14)8(5-12)13-10/h13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSUKDARMKBUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)CCl)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)
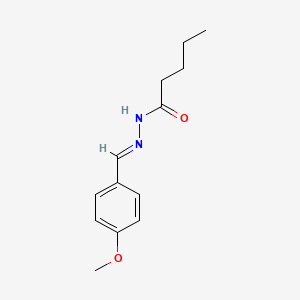
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
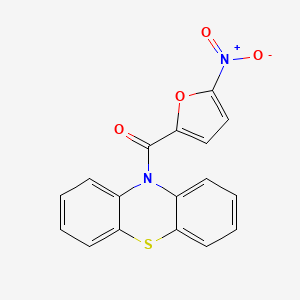
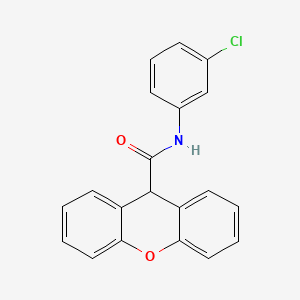
![2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604204.png)

![4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5604223.png)
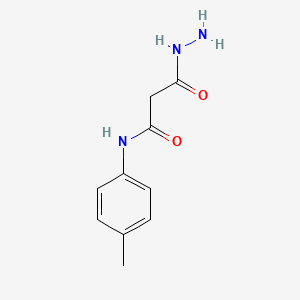
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5604231.png)
![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)
